5-Fluoro-4-thio-2'-deoxyuridylate

Description

Significance in Nucleotide Derivative Studies

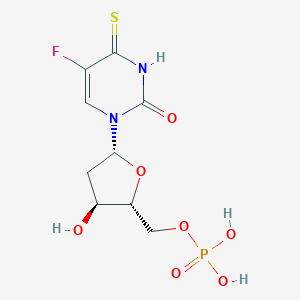

The study of nucleotide derivatives is fundamental to understanding the biochemical pathways they influence. 5-Fluoro-4-thio-2'-deoxyuridylate has been instrumental in clarifying the role of the pyrimidine (B1678525) N(3)-H group in the binding of dUMP derivatives to thymidylate synthase. nih.gov Research comparing this thionated analogue to its oxygen-containing counterpart, 5-fluoro-2'-deoxyuridylate (FdUMP), has provided detailed insights into the chemical requirements for effective enzyme inhibition. nih.gov

Detailed research findings indicate that this compound acts as a slow-binding competitive inhibitor of thymidylate synthase from various mammalian tumor cell lines, including Ehrlich carcinoma, L1210, and CCRF-CEM. nih.gov However, its inhibitory constant (Ki) is an order of magnitude higher than that of FdUMP, signifying a weaker binding affinity. nih.gov The investigation into the pH dependence of this interaction revealed that enzyme inactivation by 5-fluoro-4-thio-dUrd (the nucleoside precursor) was maximal at a pH of 6.0. nih.gov This contrasts with the optimal pH of 7.0 for inactivation by 5-FdUrd, which is consistent with the higher acid dissociation constant (pKa) of the N(3)-H proton in the thionated compound. nih.gov This finding strongly suggests that the N(3)-H group's participation as a hydrogen bond donor is a critical factor in the binding of these inhibitors to the enzyme. nih.gov

Table 1: Comparative Inhibition of Thymidylate Synthase

| Compound | Type of Inhibitor | Relative Ki Value | Optimal pH for Inactivation |

|---|---|---|---|

| This compound | Slow-binding competitive nih.gov | 10x higher than 5-FdUMP nih.gov | 6.0 nih.gov |

| 5-Fluoro-2'-deoxyuridylate (5-FdUMP) | Slow-binding competitive nih.gov | Baseline | 7.0 nih.gov |

Context within Fluoropyrimidine Research

Fluoropyrimidines represent a class of antimetabolite drugs that have been a cornerstone of cancer chemotherapy for decades. nih.gov The archetypal drug, 5-fluorouracil (B62378) (5-FU), exerts its primary anticancer effect after being converted inside the cell into the active metabolite, 5-fluoro-2'-deoxyuridylate (FdUMP). nih.govwikipedia.org FdUMP is a potent suicide inhibitor of thymidylate synthase (TS), an enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.govwikipedia.org By forming a stable covalent complex with TS, FdUMP depletes the cellular pool of dTMP, which in turn disrupts DNA synthesis and repair, ultimately leading to cell death in rapidly dividing cancer cells. wikipedia.orgresearchgate.net

The development and study of FdUMP analogues, such as this compound, are driven by the need to understand the precise molecular interactions that govern this inhibition. nih.gov While FdUMP is the key active metabolite, fluoropyrimidine-based therapies can have complex metabolic pathways and limitations. nih.gov By creating derivatives like this compound, researchers can systematically modify specific parts of the inhibitor molecule to probe the structure-activity relationship. nih.gov The synthesis of this 4-thio analogue and the subsequent analysis of its interaction with TS provided direct evidence for the role of the pyrimidine N(3)-H group in the binding mechanism, contributing valuable knowledge to the broader field of fluoropyrimidine pharmacology. nih.gov

Structure

3D Structure

Properties

CAS No. |

114319-04-9 |

|---|---|

Molecular Formula |

C9H12FN2O7PS |

Molecular Weight |

342.24 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12FN2O7PS/c10-4-2-12(9(14)11-8(4)21)7-1-5(13)6(19-7)3-18-20(15,16)17/h2,5-7,13H,1,3H2,(H,11,14,21)(H2,15,16,17)/t5-,6+,7+/m0/s1 |

InChI Key |

VLTZYBAOAJCYLU-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=S)NC2=O)F)COP(=O)(O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=S)NC2=O)F)COP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=S)NC2=O)F)COP(=O)(O)O)O |

Other CAS No. |

114319-04-9 |

Synonyms |

4-thio-5-FdUMP 4-thio-5-fluoro-dUMP 5-fluoro-4-thio-2'-deoxyuridine 5'-monophosphate 5-fluoro-4-thio-2'-deoxyuridylate 5-fluoro-4-thio-2'-dUMP |

Origin of Product |

United States |

Historical Context of Pyrimidine Analogue Research

Early Development of Antimetabolites Targeting Nucleic Acid Metabolism

The idea of antimetabolites came to prominence in the mid-20th century, based on the principle that synthetic molecules resembling natural metabolites could competitively inhibit vital enzymatic reactions. researchgate.netpharmacologyeducation.org Initial research was directed at creating analogues of purines and pyrimidines, the essential components of nucleic acids. nih.govnih.gov The strategy was to introduce these "fraudulent" building blocks to disrupt the synthesis of DNA and RNA, thereby stopping cell growth. nih.govnih.gov This method was found to be particularly effective against cancer cells, which have a high rate of proliferation and a corresponding high demand for nucleic acid precursors. researchgate.net

A major advancement in this field was the synthesis of 5-fluorouracil (B62378) (5-FU) in the 1950s. researchgate.netwikipedia.org 5-FU is a pyrimidine (B1678525) analogue that is converted within the cell into several active metabolites, one of which is 5-fluoro-2'-deoxyuridylate (FdUMP). researchgate.netwikipedia.orgsemanticscholar.org FdUMP was identified as a potent inhibitor of thymidylate synthase, setting a crucial precedent for the development of subsequent pyrimidine-based antimetabolites. researchgate.netwikipedia.orgsemanticscholar.org

Evolution of Deoxyuridine Monophosphate Analogues

After the introduction of 5-FU, scientists started to investigate ways to modify the structure of deoxyuridine monophosphate (dUMP) to produce more powerful and selective inhibitors of thymidylate synthase. nih.govnih.govwikipedia.orgtaylorandfrancis.com The aim was to design analogues that could more effectively imitate the natural substrate while also possessing characteristics that would lead to irreversible or very tightly-binding inhibition of the enzyme. nih.govnih.gov

This research led to the creation of a broad range of dUMP analogues with substitutions at different positions on the pyrimidine ring and the sugar component. nih.govnih.gov The addition of a fluorine atom at the 5-position, as seen in FdUMP, proved to be a highly successful approach. semanticscholar.org Further improvements included changes at the 4-position of the pyrimidine ring. The replacement of the oxygen atom with a sulfur atom, creating the 4-thio modification, was found to significantly boost the inhibitory power of these compounds. dovepress.com This progression in molecular design, which built on earlier findings and a deeper understanding of the enzyme's mechanism, eventually led to the development of compounds such as 5-Fluoro-4-thio-2'-deoxyuridylate, which incorporates both of these beneficial structural features.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Deoxyuridine monophosphate |

| Deoxythymidine monophosphate |

| N5,N10-methylenetetrahydrofolate |

| 5-fluorouracil |

| 5-fluoro-2'-deoxyuridylate |

| Pyrimidine |

| Purine |

| Uridine (B1682114) monophosphate |

| Uridine diphosphate (B83284) |

| Deoxyuridine diphosphate |

| Deoxyuridine triphosphate |

| Orotate (B1227488) |

| Orotidine monophosphate |

| Uridine |

| 4-thiouridine (B1664626) |

| Uramustine |

| Cytarabine |

| Azacitidine |

| Decitabine |

| Capecitabine |

| Gemcitabine |

Synthetic Methodologies and Precursor Pathways

Chemical Synthesis Approaches for 5-Fluoro-4-thio-2'-deoxyuridylate and Analogues

The chemical synthesis of 4'-thionucleosides and their derivatives has become a significant area of research, driven by their potential as therapeutic agents. wikipedia.org These methods focus on the strategic introduction of sulfur into the nucleoside structure.

The introduction of a sulfur atom at the 4-position of the pyrimidine (B1678525) ring is a key step in the synthesis of this compound's parent nucleoside. A common method for creating 4-thiouridines involves the thionation of acyl-protected uridine (B1682114) derivatives. researchgate.netnih.gov This transformation is frequently accomplished using Lawesson's reagent, a well-established agent for converting carbonyl groups into thiocarbonyls. wikipedia.org The reaction mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides which then react with the carbonyl group of the uridine base. wikipedia.org

To overcome challenges associated with traditional Lawesson's reagent, such as difficult purification, fluorous analogues have been developed. researchgate.netorganic-chemistry.org These fluorous reagents allow for the synthesis of 4-thiouridines in high yields, with purification often simplified to a simple filtration or fluorous solid-phase extraction. researchgate.netorganic-chemistry.org

Another established synthetic route involves the condensation of a protected 4-thio-D-ribofuranosyl chloride with the 2,4-bis-O-trimethylsilyl derivative of 5-fluorouracil (B62378). nih.govacs.org This modified Hilbert-Johnson reaction provides a direct method to form the crucial glycosidic bond between the thiosugar and the fluorinated base. acs.org

Table 1: Summary of Thiation Procedures for Uridine Analogues

| Reagent | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| Lawesson's Reagent | Acyl-protected Uridines | Converts C4-carbonyl to thiocarbonyl. | wikipedia.org |

| Fluorous Lawesson's Reagent | Acyl-protected Uridines, Amides | Simplifies product isolation via fluorous solid-phase extraction. | researchgate.netorganic-chemistry.org |

| Protected 4-thio-D-ribofuranosyl chloride | Silylated 5-Fluorouracil | Direct condensation (modified Hilbert-Johnson reaction) to form the thionucleoside. | nih.govacs.org |

The synthesis of nucleosides containing a 2,4-dithio-pyrimidine base can be achieved by extending the thionation chemistry. Thionating agents like Lawesson's reagent or phosphorus pentasulfide are capable of converting both the C2 and C4 carbonyl groups of the uracil (B121893) ring into thiocarbonyls. researchgate.net By treating a suitable 5-fluorouridine (B13573) precursor with a sufficient quantity of Lawesson's reagent under appropriate reaction conditions, the corresponding 5-fluoro-2,4-dithiouridine nucleoside can be prepared. This approach provides a direct route to dithio analogues, which are of interest for further biological evaluation. researchgate.net

Radiolabeling of nucleosides is essential for their use in diagnostic imaging and metabolic studies. Radioiododestannylation is a primary method for introducing radioactive iodine isotopes into small molecules, including nucleoside analogues. researchgate.net This reaction involves the synthesis of an organotin (stannylated) precursor of the thio-nucleoside. This precursor is then reacted with a radioactive iodine species, such as Na*I, which displaces the tin group to yield the final radiolabeled product. researchgate.net

This method is advantageous as it typically results in high product yields, even with deactivated aromatic systems. researchgate.net However, a significant drawback is the potential for contamination of the final radiopharmaceutical with traces of toxic organotin compounds, which complicates its clinical application. researchgate.net

Enzymatic Phosphorylation Pathways

For a nucleoside analogue to become biologically active, it must typically be converted into its monophosphate, diphosphate (B83284), and triphosphate forms. This phosphorylation is carried out by cellular enzymes known as nucleoside kinases. The target compound, this compound, is the monophosphate form of its parent nucleoside.

The phosphorylation of pyrimidine deoxyribonucleosides is primarily handled by thymidine (B127349) kinase. nih.gov Humans have two main thymidine kinases: the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). nih.gov TK1 has a narrow substrate specificity, primarily phosphorylating deoxythymidine and deoxyuridine. nih.gov TK2-like enzymes can have a broader range of substrates. nih.gov Given that 5-fluoro-2'-deoxyuridine (B1346552) is a known substrate for thymidine kinase, its 4-thio analogue is also a probable substrate for these enzymes to produce this compound. Additionally, uridine-cytidine kinase 2 (UCK2) is a key enzyme in the phosphorylation of pyrimidine nucleosides like uridine and cytidine (B196190) into their monophosphate forms. dovepress.com

Table 2: Relevant Kinases for Nucleoside Phosphorylation

| Enzyme | Location | Primary Substrates | Relevance | Reference |

|---|---|---|---|---|

| Thymidine Kinase 1 (TK1) | Cytosolic | Deoxythymidine, Deoxyuridine | Likely phosphorylates 2'-deoxyuridine (B118206) analogues. | nih.gov |

| Thymidine Kinase 2 (TK2) | Mitochondrial | Deoxythymidine, Deoxycytidine | Broader specificity may accommodate modified nucleosides. | nih.govnih.gov |

| Uridine-Cytidine Kinase 2 (UCK2) | - | Uridine, Cytidine | Key enzyme in pyrimidine nucleoside salvage pathway. | dovepress.com |

Biosynthetic Activation Pathways from Precursors

The compound this compound is an analogue of 5-fluoro-2'-deoxyuridylate (FdUMP), a key active metabolite of the widely used anticancer drug 5-fluorouracil (5-FU). Understanding the bioactivation of 5-FU and its nucleoside form, 5-fluorodeoxyuridine (FdUrd), provides a direct parallel to the likely activation pathway of their 4-thio counterparts.

5-Fluorouracil is a prodrug that must be anabolized into its active forms to exert its biological effect. nih.gov There are several pathways for its activation:

Pathway 1: 5-FU is converted to 5-fluorouridine (5-FUrd) by uridine phosphorylase (UP). 5-FUrd is then phosphorylated by uridine kinase (UK) to 5-fluorouridine monophosphate (5-FUMP). nih.gov

Pathway 2: 5-FU can be directly converted to 5-FUMP by orotate (B1227488) phosphoribosyltransferase (OPRT). nih.gov

Pathway 3: 5-FU is converted to 5-fluoro-2'-deoxyuridine (FdUrd) by thymidine phosphorylase. FdUrd is then phosphorylated by thymidine kinase (TK) to form 5-fluoro-2'-deoxyuridylate (FdUMP). nih.gov

The administration of FdUrd provides a more direct route to the active deoxyribonucleotide FdUMP, as it bypasses several metabolic steps and relies on its direct phosphorylation by thymidine kinase. nih.gov FdUMP can be further phosphorylated to 5-fluorodeoxyuridine triphosphate (FdUTP), which can be incorporated into DNA. mdpi.com

Table 3: Bioactivation Pathway of 5-Fluorouracil (5-FU) and 5-Fluorodeoxyuridine (FdUrd)

| Precursor | Enzyme | Product | Reference |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | Thymidine Phosphorylase | 5-Fluorodeoxyuridine (FdUrd) | nih.gov |

| 5-Fluorodeoxyuridine (FdUrd) | Thymidine Kinase (TK) | 5-Fluoro-2'-deoxyuridylate (FdUMP) | nih.gov |

| 5-Fluorouracil (5-FU) | Uridine Phosphorylase (UP) | 5-Fluorouridine (5-FUrd) | nih.gov |

| 5-Fluorouridine (5-FUrd) | Uridine Kinase (UK) | 5-Fluorouridine monophosphate (5-FUMP) | nih.gov |

| 5-Fluorouracil (5-FU) | Orotate Phosphoribosyltransferase (OPRT) | 5-Fluorouridine monophosphate (5-FUMP) | nih.gov |

Metabolic Conversion of 5-Fluoro-2'-deoxycytidine (B1672315)

The metabolic activation of 5-Fluoro-2'-deoxycytidine (FdCyd) is a critical process that leads to the formation of its active metabolites, which can then exert their biological effects. The conversion to this compound involves a multi-step pathway, beginning with the transformation of FdCyd to 5-fluoro-2'-deoxyuridylate (FdUMP).

The intracellular conversion of FdCyd to FdUMP proceeds through two primary enzymatic pathways. nih.gov

Pathway 1: This pathway involves the sequential action of two enzymes. First, deoxycytidine kinase phosphorylates FdCyd to form 5-fluoro-2'-deoxycytidine-5'-monophosphate. Subsequently, deoxycytidylate deaminase converts this intermediate into 5-fluoro-2'-deoxyuridylate (FdUMP). nih.gov

Pathway 2: Alternatively, FdCyd can be first deaminated by cytidine deaminase to produce 5-fluoro-2'-deoxyuridine (FUDR). nih.gov This step is significant as cytidine deaminase is also responsible for the catabolism of FdCyd in vivo. nih.gov Following its formation, FUDR is then phosphorylated by thymidine kinase to yield FdUMP. nih.gov

The resulting FdUMP is a potent inhibitor of thymidylate synthase, a key enzyme in DNA biosynthesis. nih.govrsc.org This inhibition is a major cytotoxic mechanism of 5-fluoropyrimidine (B1206419) compounds.

While the direct metabolic conversion of FdCyd to this compound within a cell has not been extensively detailed, the synthesis of this thiolated derivative has been achieved through a combination of chemical and enzymatic methods. This suggests a potential, albeit perhaps not primary, pathway for its formation. The synthesis of 5-fluoro-4-thio-2'-deoxyuridine 5'-phosphate has been accomplished via an improved thiation process followed by enzymatic phosphorylation. nih.gov

The chemical synthesis of 4-thiouracil (B160184) nucleosides can be achieved through various methods. One common approach involves the treatment of the corresponding cytidine derivative with hydrogen sulfide (B99878) in pyridine. jst.go.jp Another method utilizes Lawesson's reagent for the thionation of the uracil ring. nih.gov For instance, 4'-thio-5-fluorouridine has been synthesized by condensing a protected 4-thio-D-ribofuranosyl chloride with the 2,4-bis-O-trimethylsilyl derivative of 5-fluorouracil. dundee.ac.uk

Once the 4-thionucleoside, such as 5-fluoro-4-thio-2'-deoxyuridine, is formed, it can be phosphorylated to its monophosphate form, this compound. This phosphorylation can be carried out enzymatically, for example, using nucleoside kinases. mdpi.com The enzymatic synthesis of various nucleoside 5'-monophosphates, including thiolated derivatives, has been demonstrated. nih.govmdpi.com

The table below summarizes the key enzymes involved in the metabolic conversion of 5-Fluoro-2'-deoxycytidine and the potential synthesis of its 4-thio derivative.

| Enzyme | Function |

| Deoxycytidine Kinase | Phosphorylates 5-Fluoro-2'-deoxycytidine |

| Deoxycytidylate Deaminase | Converts 5-fluoro-2'-deoxycytidine-5'-monophosphate to 5-fluoro-2'-deoxyuridylate |

| Cytidine Deaminase | Deaminates 5-Fluoro-2'-deoxycytidine to 5-fluoro-2'-deoxyuridine |

| Thymidine Kinase | Phosphorylates 5-fluoro-2'-deoxyuridine to 5-fluoro-2'-deoxyuridylate |

| Nucleoside Kinases | Can potentially phosphorylate 5-fluoro-4-thio-2'-deoxyuridine to its monophosphate form |

Biochemical Mechanisms of Action

Primary Target Enzyme Identification: Thymidylate Synthase (TS)

The principal molecular target of 5-Fluoro-4-thio-2'-deoxyuridylate is the enzyme thymidylate synthase (TS). cymitquimica.com This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. uniprot.org this compound acts as a competitive inhibitor of TS, binding to the enzyme's active site and preventing the normal substrate, deoxyuridine monophosphate (dUMP), from binding. cymitquimica.comnih.gov The inhibitory potency of this compound has been demonstrated in various mammalian tumor cell lines, including Ehrlich carcinoma, L1210, and CCRF-CEM cells. nih.gov

Mechanism of Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase by this compound and its analogue, 5-fluoro-2'-deoxyuridylate (FdUMP), is a complex process involving multiple steps and the formation of a stable inhibitory complex.

Suicide Inhibition Mechanism

This compound and the closely related FdUMP are classified as suicide inhibitors of thymidylate synthase. wikipedia.org This mechanism involves the enzyme initiating its normal catalytic process on the inhibitor, which then leads to the generation of a reactive intermediate that irreversibly inactivates the enzyme. wikipedia.org The enzyme essentially "commits suicide" by processing the inhibitor molecule.

Covalent Inhibitory Ternary Complex Formation with 5,10-Methylenetetrahydrofolate

The inhibition of thymidylate synthase by FdUMP, and by extension this compound, is critically dependent on the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF). nih.govnih.govresearchgate.net The inhibitor, the enzyme, and the cofactor assemble to form a stable covalent ternary complex. researchgate.netnih.govcolorado.edu This complex formation is an ordered process where the enzyme first binds the nucleotide inhibitor, followed by the binding of CH2THF. raineslab.com The formation of this ternary complex effectively blocks the dUMP binding site, thereby halting dTMP synthesis. researchgate.net

Studies have shown that a cysteine residue in the active site of thymidylate synthase attacks the 6-position of the pyrimidine (B1678525) ring of FdUMP. nih.govnih.govcolorado.edu This is followed by a reaction with the one-carbon unit from CH2THF at the 5-position of the inhibitor. colorado.edu This results in a stable covalent bond between the enzyme, the inhibitor, and the cofactor, leading to rapid enzyme inactivation. nih.govnih.gov The formation of this complex is so stable that it is not disrupted by treatment with 6 M urea. nih.govnih.gov

Role of Pyrimidine N(3)-H Dissociation in Enzyme Binding

The dissociation of the proton from the N(3) position of the pyrimidine ring plays a significant role in the binding of dUMP derivatives to thymidylate synthase. nih.gov For both this compound and FdUMP, enzyme inactivation increases as the pH is lowered from 8 to 6. nih.gov The maximum inactivation for this compound occurs at a lower pH (pH 6.0) compared to FdUMP (pH 7.0), which is consistent with the higher pKa of the N(3)-H of the former. nih.gov This suggests that the protonated form of the N(3)-H acts as a hydrogen bond donor, contributing to the binding affinity of the inhibitor to the enzyme. nih.gov

Catalytic Mechanism and Stereochemistry of TS Interaction

The interaction of thymidylate synthase with its substrates and inhibitors involves a series of conformational changes and specific stereochemical steps. The binding of dUMP induces a conformational change in the enzyme that creates a binding site for the cofactor, CH2THF. researchgate.net The catalytic process involves a nucleophilic attack from a cysteine residue in the enzyme's active site onto the C-6 position of the uracil (B121893) ring of dUMP. nih.govnih.govcolorado.edu

In the case of FdUMP, the fluorine atom at the C-5 position prevents the abstraction of a proton at this position, which is a key step in the normal catalytic cycle. This stalls the reaction after the formation of the covalent intermediate, leading to the stable inhibitory ternary complex. The formation of the covalent adduct with FdUMP is about 12 times slower than the catalytic rate of the normal enzymatic reaction. colorado.edu

Impact on Deoxynucleotide Biosynthesis and Nucleotide Pools

The inhibition of thymidylate synthase by compounds like this compound has profound effects on the cellular pools of deoxynucleotides. By blocking the sole de novo pathway for dTMP synthesis, these inhibitors lead to a significant depletion of the deoxythymidine triphosphate (dTTP) pool. nih.gov This "thymineless" state disrupts the balance of deoxynucleotide triphosphates (dNTPs) required for DNA synthesis. researchgate.net

Prevention of Uridylate Methylation to Thymidylate

The cornerstone of this compound's mechanism of action is its potent inhibition of thymidylate synthase (TS). This enzyme is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial building block for DNA, by catalyzing the methylation of deoxyuridine monophosphate (dUMP).

Research has demonstrated that this compound acts as a slow-binding competitive inhibitor of mammalian tumour thymidylate synthase. nih.gov This means it competes with the natural substrate, dUMP, for binding to the enzyme's active site. cymitquimica.com The "slow-binding" nature of the inhibition implies that the inhibitor initially forms a reversible complex with the enzyme, which then slowly converts to a more tightly bound state.

A key feature of this interaction is the role of the N(3)-H group of the pyrimidine ring. Studies comparing this compound with its close analog, 5-fluoro-2'-deoxyuridylate (FdUMP), have revealed the importance of this group for effective binding to thymidylate synthase. The N(3)-H group is believed to act as a hydrogen donor, facilitating the stable association of the inhibitor with the enzyme. nih.gov The substitution of the oxygen at the 4-position with sulfur in this compound modifies its electronic properties and binding affinity compared to FdUMP, resulting in a higher inhibition constant (Ki), indicating a comparatively less potent but still significant inhibitory activity. nih.gov

The binding of this compound to thymidylate synthase effectively blocks the methylation of dUMP to dTMP. cymitquimica.com This direct prevention of thymidylate formation is the primary mode by which the compound disrupts the normal flow of nucleotide biosynthesis.

Consequences for DNA Synthesis Pathways

The inhibition of thymidylate synthase by this compound has profound consequences for DNA synthesis and repair. By blocking the production of dTMP, the compound leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), one of the four essential precursors for DNA replication.

This depletion of dTTP creates a significant imbalance in the cellular deoxynucleotide triphosphate (dNTP) pools. nih.gov The cell's machinery for DNA synthesis, including DNA polymerases, requires a balanced supply of all four dNTPs (dATP, dGTP, dCTP, and dTTP) to function correctly. The scarcity of dTTP can lead to the stalling of replication forks and the cessation of DNA synthesis. wikipedia.org

Furthermore, the blockage of dUMP methylation leads to an accumulation of its precursor, dUMP. nih.gov Elevated levels of dUMP can result in an increased likelihood of its misincorporation into DNA in place of dTMP. While DNA repair mechanisms exist to remove uracil from DNA, the sheer volume of misincorporation under conditions of thymidylate synthase inhibition can overwhelm these systems. The process of removing uracil can lead to the creation of transient single-strand breaks in the DNA. When these breaks occur in close proximity on opposite strands, they can be converted into more deleterious double-strand breaks, triggering DNA damage response pathways and potentially leading to cell cycle arrest or apoptosis.

Interactions with Other Nucleic Acid-Processing Enzymes

While the primary target of this compound is thymidylate synthase, its identity as a nucleoside analog suggests potential interactions with other enzymes involved in nucleic acid metabolism. Direct research on the interaction of this compound with other enzymes is limited; however, studies on related thiopyrimidine and fluoropyrimidine nucleosides provide valuable insights.

Once phosphorylated to the triphosphate level, nucleoside analogs can potentially be recognized by DNA polymerases. Studies with a related compound, 4'-thio-5-ethyl-2'-deoxyuridine 5'-triphosphate, have shown that it can act as a substrate for DNA polymerases, including human DNA polymerase α and reverse transcriptases. researchgate.net This raises the possibility that if this compound is converted to its triphosphate form, it could be incorporated into DNA.

Should this compound or its precursor, 5-fluorouracil (B62378), be incorporated into the DNA strand, it would be subject to the surveillance of DNA repair enzymes. The base excision repair (BER) pathway is responsible for removing abnormal bases from DNA. Enzymes known as DNA glycosylases initiate this process. For instance, uracil-DNA glycosylase removes uracil that has been misincorporated into DNA. The presence of a modified base like 5-fluorouracil within the DNA can also trigger repair mechanisms, which, if overwhelmed, can contribute to DNA fragmentation and cytotoxicity.

Interactive Data Table: Comparison of Inhibitory Activity

| Compound | Target Enzyme | Inhibition Type | Key Binding Feature |

| This compound | Thymidylate Synthase | Slow-binding competitive | N(3)-H hydrogen donation |

| 5-Fluoro-2'-deoxyuridylate (FdUMP) | Thymidylate Synthase | Covalent inhibitor | Forms a stable ternary complex |

Molecular Interactions and Structural Activity Relationships Sar

Comparative Binding Affinity and Kinetic Studies with Thymidylate Synthase

The inhibitory activity of 5-F-4-S-dUMP against thymidylate synthase has been a subject of detailed kinetic analysis, revealing its nature as a potent inhibitor.

5-Fluoro-4-thio-2'-deoxyuridylate is characterized as a slow-binding competitive inhibitor of thymidylate synthase from various mammalian tumor cell lines, including Ehrlich carcinoma, L1210, and CCRF-CEM cells. nih.gov This classification indicates that the initial binding of the inhibitor to the enzyme is followed by a slower conformational change, leading to a tightly bound enzyme-inhibitor complex. The inhibition constant (Ki) for 5-F-4-S-dUMP is approximately one order of magnitude higher than that of 5-fluoro-2'-deoxyuridylate (5-FdUMP), signifying a comparatively lower, yet potent, binding affinity. nih.gov In vitro studies with partially purified thymidylate synthetase have demonstrated an initial competitive interaction between dUMP and FdUMP. nih.gov High concentrations of the natural substrate, dUMP, can significantly slow the rate of irreversible inactivation of the enzyme by FdUMP. nih.gov This is consistent with a two-phase model of enzyme inactivation, which involves an initial competition for the active site followed by the irreversible covalent linkage of the inhibitor to the enzyme. nih.gov

| Compound | Cell Lines | Inhibition Type | Relative Potency |

| This compound | Ehrlich carcinoma, L1210, CCRF-CEM | Slow-binding competitive | Ki is ~10x higher than 5-FdUMP nih.gov |

| 5-Fluoro-2'-deoxyuridylate | Ehrlich carcinoma, L1210, CCRF-CEM | Slow-binding competitive | Potent inhibitor nih.gov |

The interaction of both 5-F-4-S-dUMP and 5-FdUMP with thymidylate synthase is markedly influenced by pH. nih.gov For both nucleotides, the inactivation of the enzyme increases as the pH is lowered from 8.0 to 6.0. nih.gov The maximal inactivation with 5-fluoro-4-thio-2'-deoxyuridine (the nucleoside form) occurs at a pH of 6.0. nih.gov This pH optimum is lower than that observed for 5-fluorodeoxyuridine (5-FdUrd), which shows maximum inactivation at pH 7.0. nih.gov This difference is attributed to the higher pKa for the dissociation of the N(3)-H proton in 5-FdUrd. The data strongly suggest that the protonated N(3)-H group acts as a hydrogen bond donor, playing a crucial role in the binding of these inhibitors to the enzyme's active site. nih.gov

| Inhibitor | Optimal pH for Maximum Inactivation | Implication |

| 5-Fluoro-4-thio-2'-deoxyuridine | 6.0 nih.gov | N(3)-H group as a hydrogen bond donor is critical for binding. nih.gov |

| 5-Fluorodeoxyuridine | 7.0 nih.gov | Higher pKa of N(3)-H compared to its 4-thio analog. nih.gov |

Role of Specific Chemical Modifications in Enzyme Interaction

The unique inhibitory properties of 5-F-4-S-dUMP are a direct result of its specific chemical modifications. The fluorine atom at the 5-position and the thiocarbonyl group at the 4-position both play distinct and crucial roles in its interaction with thymidylate synthase.

The substitution of a fluorine atom at the C5 position of the pyrimidine (B1678525) ring is a critical feature for the potent inhibition of thymidylate synthase. This electronegative atom plays a key role in the mechanism of "suicide inhibition". Once 5-F-4-S-dUMP binds to the enzyme, the fluorine atom facilitates the formation of a stable covalent ternary complex between the inhibitor, the enzyme, and the cofactor N5,N10-methylenetetrahydrofolate. This effectively locks the enzyme in an inactive state, preventing the normal catalytic cycle that produces thymidylate (dTMP) from deoxyuridylate (dUMP).

The replacement of the oxygen atom with a sulfur atom at the C4 position, creating a thiocarbonyl group, significantly modulates the inhibitor's interaction with thymidylate synthase. While 5-F-4-S-dUMP remains a potent inhibitor, it exhibits a different specificity profile compared to its oxygen-containing counterpart, 5-FdUMP. nih.gov For some thymidylate synthase enzymes, 5-F-4-S-dUMP is as potent an inactivator as 5-FdUMP, while for others, it is 45 to 85-fold weaker. nih.gov This suggests that the interplay between the substituents at the C4 and C5 positions of the pyrimidine ring can influence the specificity of enzyme inactivation. nih.gov The presence of the thiocarbonyl group also lowers the pKa of the N(3)-H proton, which, as mentioned earlier, affects the optimal pH for enzyme binding and inactivation. nih.gov

| Compound | Relative Inactivation Potency (Compared to 5-FdUMP) | Specificity for Different TS Enzymes |

| 2-Thio-5-fluoro-dUMP | 5-20 fold weaker nih.gov | Parallels that of 5-FdUMP nih.gov |

| 4-Thio-5-fluoro-dUMP | Varies: As potent to 45-85 fold weaker nih.gov | Shows very different specificity nih.gov |

Conformational Studies and Molecular Modeling

Conformational analysis and molecular modeling have been instrumental in elucidating the structural basis for the activity of this compound. These studies provide insight into how substitutions on the pyrimidine ring influence its three-dimensional shape and electronic distribution, which in turn affect its interaction with the enzyme's active site.

Theoretical studies, complemented by X-ray diffraction data of related compounds, have provided a deep understanding of the conformational effects of 4-thio and 5-fluoro substitutions on the pyrimidine ring. nih.gov Comparative analyses of the structural parameters, including bond lengths and valence angles, reveal the specific impact of these substitutions. nih.gov

The introduction of a 5-fluoro group is believed to activate the pyrimidine ring for interaction with thymidylate synthase. It creates a localized strain, which increases the reactivity of the ring as predicted by the Walsh-Bent rule. nih.gov On the other hand, a 2,4-dithio substitution can lead to an altered planarity of the pyrimidine ring and cause deflections of the substituents at the C2, C4, and C5 positions relative to the ring plane. nih.gov This change in geometry can impair the recognition of the pyrimidine ring by the enzyme's active site. nih.gov

Table 1: Effects of Pyrimidine Ring Substitutions on Structural Properties

| Substitution | Predicted Effect on Pyrimidine Ring | Consequence for Enzyme Interaction |

| 5-Fluoro | Induces local strain, increasing reactivity. nih.gov | Activates the ring for interaction with thymidylate synthase. nih.gov |

| 4-Thio | Weakens proton acceptor power; increases acidity of N(3)-H. nih.gov | Impairs fit into the hydrogen bond network of the active site. nih.gov |

| 2,4-Dithio | Alters ring planarity; increases ring aromaticity. nih.gov | Impairs ring recognition and increases resistance to nucleophilic attack. nih.gov |

Molecular Electrostatic Potential (MEP) Analysis of Substituted Pyrimidines

The molecular electrostatic potential (MEP) is a critical factor in the non-covalent interactions between a ligand and its protein target. For substituted pyrimidines, MEP analysis helps to explain the observed binding affinities and specificities. The substitution of the C4-carbonyl oxygen with a sulfur atom in this compound significantly alters the electronic landscape of the molecule.

This 4-thio substitution results in a weaker proton acceptor capability at this position compared to the oxygen in 5-fluorodeoxyuridylate (FdUMP). nih.gov Concurrently, it enhances the acidity and proton-donor power of the hydrogen atom at the N(3) position of the pyrimidine ring. nih.gov This shift in electrostatic potential leads to a disturbed fit within the intricate network of hydrogen bonds in the active site cleft of thymidylate synthase, which can alter binding specificity. nih.gov The N(3)-H group is believed to act as a crucial hydrogen donor in the binding process to the enzyme. nih.gov

Specificity of Interaction with Thymidylate Synthase Isoforms/Sources

This compound acts as a slow-binding competitive inhibitor of thymidylate synthase. nih.gov However, its inhibitory potency and interaction profile can vary significantly depending on the source of the enzyme. This specificity is largely attributed to the structural and electronic changes induced by the 4-thio substitution.

Studies comparing the inhibitory effects of this compound and its parent compound, FdUMP, on TS from various mammalian tumor cell lines have highlighted these differences. While both are effective inhibitors, the Ki (inhibition constant) for this compound is consistently higher—by about an order of magnitude—than that for FdUMP across different cell lines, indicating a comparatively lower binding affinity. nih.gov The cell lines studied include Ehrlich carcinoma, L1210 leukemia, and CCRF-CEM leukemia cells. nih.govnih.gov

The pH-dependence of enzyme inactivation also differs. The maximum inactivation of TS by this compound occurs at a lower pH (pH 6.0) compared to FdUMP (pH 7.0). nih.gov This is consistent with the lower pKa for the N(3)-H dissociation in the 4-thio analogue, reinforcing the role of this protonated group in binding to the enzyme. nih.gov The altered hydrogen bonding capacity of the 4-thio analogue is a likely reason for its differential specificity in inactivating TS from various sources. nih.gov

Table 2: Comparative Inhibition of Thymidylate Synthase by this compound and FdUMP

| Compound | Enzyme Source | Inhibition Constant (Ki) | Optimal pH for Inactivation |

| This compound | Ehrlich Carcinoma, L1210, CCRF-CEM | ~10-fold higher than FdUMP nih.gov | 6.0 nih.gov |

| 5-Fluorodeoxyuridylate (FdUMP) | Ehrlich Carcinoma, L1210, CCRF-CEM | Baseline | 7.0 nih.gov |

Analogue Development and Characterization

Design Principles for Novel Nucleotide Analogues

The design of novel nucleotide analogues is predicated on the principle of creating molecules that mimic the natural substrate of a target enzyme. researchgate.net These "substrate analogues" can compete with the endogenous molecule for binding to the enzyme's active site, thereby acting as competitive inhibitors. researchgate.net The primary goal is often to develop inhibitors with high specificity and potency for a particular enzyme, such as thymidylate synthase (TS), which is a critical enzyme for DNA synthesis and repair. researchgate.netwikipedia.org

Key design strategies involve specific chemical modifications to the nucleoside scaffold, including the sugar moiety and the pyrimidine (B1678525) base. nih.gov One of the most successful modifications has been the introduction of a fluorine atom at the C5 position of deoxyuridine monophosphate (dUMP), creating 5-fluoro-2'-deoxyuridylate (FdUMP). FdUMP acts as a suicide inhibitor of thymidylate synthase, forming a stable covalent complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate, which halts the DNA synthesis pathway. researchgate.netwikipedia.orgresearchgate.net

Another powerful design principle is the isosteric replacement of oxygen with sulfur, creating thio-analogues. nih.gov This single-atom substitution can significantly alter the electronic properties, reactivity, and steric profile of the molecule. nih.gov The introduction of a thioamide group, for instance, can modulate bioavailability, enhance metabolic stability, and introduce new bioactivities. nih.govnih.gov In the context of FdUMP, thio-substitution at various positions on the pyrimidine ring is explored to overcome mechanisms of drug resistance and to create analogues with different or improved inhibitory profiles against thymidylate synthase. nih.gov

**6.2. Biochemical Evaluation of Thio-Analogues and Other Derivatives

The true potential of a newly designed analogue is revealed through its biochemical evaluation. This involves detailed kinetic studies to determine how it interacts with its target enzyme—whether it acts as an inhibitor or a substrate, and how tightly it binds.

A direct comparison between 5-fluoro-4-thio-2'-deoxyuridylate (4-thio-FdUMP) and its oxygen-containing counterpart, 5-fluoro-2'-deoxyuridylate (FdUMP), reveals important differences in their interaction with thymidylate synthase. Both compounds act as slow-binding, competitive inhibitors of thymidylate synthase sourced from various tumor cell lines. nih.gov However, the inhibitory constant (Kᵢ) for 4-thio-FdUMP is approximately one order of magnitude higher than that for FdUMP, indicating a weaker binding affinity to the enzyme. nih.gov

Studies on the pH dependence of their inhibitory activity suggest that the protonated N(3)-H group of the pyrimidine ring is crucial for binding, acting as a hydrogen bond donor. nih.gov The difference in optimal pH for inactivation (pH 6.0 for 4-thio-FdUMP versus pH 7.0 for FdUMP) is consistent with the different acid dissociation constants (pKa) of the N(3)-H proton in each analogue. nih.gov

| Compound | Inhibitor Type | Relative Kᵢ Value | Optimal pH for Inactivation |

|---|---|---|---|

| 5-Fluoro-2'-deoxyuridylate (FdUMP) | Slow-binding, Competitive | X | 7.0 nih.gov |

| This compound (4-thio-FdUMP) | Slow-binding, Competitive | ~10X (Weaker Affinity) nih.gov | 6.0 nih.gov |

In contrast to the inhibitory nature of the 5-fluoro-substituted analogues, the simple thio-analogues of the natural substrate dUMP behave quite differently. Both 2-thio-dUMP and 4-thio-dUMP, where a single oxygen at position 2 or 4 is replaced by sulfur, are recognized by thymidylate synthase not as inhibitors, but as good substrates. nih.gov This indicates that the enzyme can successfully catalyze the methylation of these analogues, similar to its action on the natural substrate, dUMP.

When both the 2- and 4-positions of the pyrimidine ring are substituted with sulfur, the resulting 2,4-dithio analogues exhibit a dramatic shift in their biochemical properties. In striking contrast to the mono-thio analogues, 2,4-dithio-dUMP is not a substrate for thymidylate synthase. nih.gov Instead, it behaves as a competitive inhibitor with respect to dUMP, with Kᵢ values of 32 µM and 55 µM against the enzyme from parental and FdUrd-resistant L1210 cells, respectively. nih.gov

Theoretical calculations suggest this lack of substrate activity may stem from the increased aromaticity of the dithiouracil (B10097) ring, which makes the C(6) position resistant to the necessary nucleophilic attack by the enzyme's active site cysteine. nih.gov The 5-fluorinated version, 2,4-dithio-5-fluoro-dUMP, also acts as an inhibitor, but its Kᵢ value is 1,000 to 10,000 times higher than those of its 2-thio and 4-thio counterparts, making it a significantly weaker inhibitor. nih.gov

| Compound | Activity vs. Thymidylate Synthase | Kᵢ Value (L1210 cells) |

|---|---|---|

| 2-Thio-dUMP | Good Substrate nih.gov | N/A |

| 4-Thio-dUMP | Good Substrate nih.gov | N/A |

| 2,4-Dithio-dUMP | Competitive Inhibitor (not a substrate) nih.gov | 32 µM nih.gov |

| 2,4-Dithio-5-fluoro-dUMP | Slow-binding Inhibitor (weak) nih.gov | 10³-10⁴ fold higher than mono-thio analogues nih.gov |

Other modifications to the pyrimidine ring also yield potent inhibitors. 5-(Trifluoromethyl)-2'-deoxyuridylate (CF₃dUMP) is a mechanism-based inhibitor of thymidylate synthase. nih.gov It binds to the enzyme's active site, where the catalytic cysteine attacks the C6 position of the pyrimidine. nih.gov This activates the trifluoromethyl group, leading to the formation of a stable, covalent complex with the enzyme that involves both Cysteine 198 and Tyrosine 146, effectively inactivating it. nih.gov

Another related analogue, 5-fluoro-2'-deoxycytidine (B1672315) 5'-monophosphate (FdCMP), has been evaluated for its inhibitory potential. Studies show that FdCMP is a competitive inhibitor of a different enzyme, deoxycytidylate hydroxymethylase. acs.org However, it does not cause time-dependent inactivation of this enzyme and does not form a covalent complex stable enough to be isolated, suggesting it is not a mechanism-based inhibitor for this particular target. acs.org

Assessment of Metabolic Stability and Resistance to Enzymatic Cleavage

A critical factor for the efficacy of any drug candidate is its metabolic stability. nih.gov Nucleotide analogues must be able to reach their target enzyme in a non-degraded form to exert their effect. nih.gov However, numerous catabolic enzymes in the body can degrade these analogues, limiting their biological half-life. nih.govnih.gov

Structural modifications, such as thio-substitution, are a key strategy to enhance stability. The replacement of an oxygen atom with sulfur can render the nucleoside analogue resistant to enzymatic cleavage. For example, studies on the related analogue 4'-thiothymidine (B166157) (4DST) show that it is resistant to the catabolism that readily degrades natural thymidine (B127349). Furthermore, other synthetic nucleotide derivatives have been shown to be resistant to degradation by a host of enzymes, including 5'-nucleotidase, alkaline phosphatase, and venom phosphodiesterase. nih.gov While direct metabolic data for this compound is limited, the established principle that thio-substitution enhances resistance to enzymatic degradation suggests it likely possesses greater metabolic stability than FdUMP. nih.gov This increased stability can lead to a longer biological half-life, potentially allowing for more sustained inhibition of the target enzyme.

Cellular and Subcellular Investigations of Mechanisms

Intracellular Activation and Metabolism Pathways

The primary mechanism of action for many nucleoside analogs requires intracellular phosphorylation to their active nucleotide forms. 5-Fluoro-4-thio-2'-deoxyuridylate (5-F-4-S-dUMP) is the monophosphorylated, active form of the corresponding nucleoside, 5-fluoro-4-thio-2'-deoxyuridine (5-F-4-S-dUrd).

Research indicates that 5-F-4-S-dUMP can be synthesized through enzymatic phosphorylation of its nucleoside precursor. nih.gov This process is analogous to the activation of other deoxyuridine analogs, such as 5-fluorodeoxyuridine (FdUrd), which is phosphorylated by the enzyme thymidine (B127349) kinase to form 5-fluoro-2'-deoxyuridylate (FdUMP). patsnap.com This activation step is crucial, as the monophosphate form is the direct inhibitor of key cellular enzymes.

The metabolic activation of 5-F-4-S-dUrd is a direct, one-step phosphorylation. This contrasts with the more complex, multi-step activation pathway of the widely used antimetabolite 5-fluorouracil (B62378) (5-FU). 5-FU must first be converted to 5-fluorouridine (B13573) (5-FUrd) or 5-fluoro-2'-deoxyuridine (B1346552) (5-FdUrd) before being phosphorylated to its active forms. nih.govwikipedia.org

The presumed primary activation pathway is summarized below:

| Precursor | Enzyme (Presumed) | Active Metabolite |

| 5-Fluoro-4-thio-2'-deoxyuridine | Thymidine Kinase | This compound |

This table illustrates the direct enzymatic phosphorylation required to activate the nucleoside precursor.

Once formed, 5-F-4-S-dUMP is the key active metabolite responsible for inhibiting thymidylate synthase. nih.gov Further metabolism could potentially involve sequential phosphorylation to the diphosphate (B83284) (5-F-4-S-dUDP) and triphosphate (5-F-4-S-dUTP) forms, similar to the metabolic fate of FdUMP which can be converted to FdUDP and subsequently FdUTP. nih.govnih.gov

Cellular Uptake Mechanisms

While direct studies on the cellular uptake of 5-fluoro-4-thio-2'-deoxyuridine are limited, the transport mechanisms can be inferred from related nucleoside analogs. Nucleosides like 5-fluorouracil and 4-thiouridine (B1664626) are known to enter cells via facilitated transport mechanisms. wikipedia.orgbiorxiv.org Specifically, 4-thiouridine is readily imported into cells by equilibrate nucleoside transporters (ENTs). biorxiv.orgjove.com

Given its structural similarity as a pyrimidine (B1678525) nucleoside analog, it is highly probable that 5-fluoro-4-thio-2'-deoxyuridine is also transported into cells by one or more members of the nucleoside transporter family. Once inside the cell, the nucleoside is phosphorylated, which traps the resulting nucleotide, this compound, within the cell due to the negative charge of the phosphate (B84403) group. wikipedia.org

Effects on Cellular Growth Regulation at the Molecular Level

The primary molecular target of this compound is thymidylate synthase (TS), a critical enzyme for DNA synthesis. nih.gov TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.govresearchgate.net dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four nucleobases required for DNA replication and repair. patsnap.compatsnap.com

By inhibiting TS, 5-F-4-S-dUMP disrupts the de novo synthesis of dTMP, leading to a depletion of the dTTP pool. patsnap.compatsnap.com This imbalance in deoxynucleotide pools halts DNA synthesis, which in turn inhibits cell proliferation and can trigger cell cycle arrest and apoptosis, particularly in rapidly dividing cells. patsnap.com

Studies have shown that 5-F-4-S-dUMP acts as a slow-binding, competitive inhibitor of mammalian tumour thymidylate synthase. nih.gov Its inhibitory potency has been compared to its non-thiolated counterpart, FdUMP. Research on TS from various cancer cell lines revealed that the inhibition constant (Ki) for 5-F-4-S-dUMP was an order of magnitude higher than that for FdUMP, indicating that the 4-thio derivative is a less potent inhibitor of the enzyme. nih.gov

The table below summarizes the comparative inhibitory activity against thymidylate synthase from different cell lines.

| Cell Line | Inhibitor | Ki (Inhibition Constant) |

| Ehrlich Carcinoma | This compound | ~10x higher than FdUMP |

| L1210 Leukemia | This compound | ~10x higher than FdUMP |

| CCRF-CEM Leukemia | This compound | ~10x higher than FdUMP |

Data sourced from a study comparing the inhibitory constants of 5-F-4-S-dUMP and FdUMP. nih.gov A higher Ki value indicates lower inhibitory potency.

Further investigation into the mechanism of interaction revealed that the binding of 5-F-4-S-dUMP to TS is pH-dependent. Enzyme inactivation increases as the pH is lowered from 8.0 to 6.0, which points to the involvement of the protonated pyrimidine N(3)-H group as a hydrogen donor in the binding process to the enzyme's active site. nih.gov

Incorporation into Nucleic Acids (DNA/RNA) and its Functional Implications

The primary mechanism of action for 5-F-4-S-dUMP is the inhibition of thymidylate synthase at the monophosphate level. nih.gov However, a secondary mechanism for fluoropyrimidines involves their further phosphorylation and subsequent incorporation into nucleic acids. nih.gov

If 5-F-4-S-dUMP were to be further phosphorylated to its triphosphate form, 5-fluoro-4-thio-2'-deoxyuridine 5'-triphosphate (5-F-4-S-dUTP), it could potentially be incorporated into DNA by DNA polymerases. The incorporation of fluorinated nucleotides like 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP) into DNA is known to cause DNA damage and fragmentation, ultimately contributing to cell death. nih.govresearchgate.net

Similarly, if the compound were converted into a ribonucleotide triphosphate form, it could be incorporated into RNA. The incorporation of 5-fluorouridine 5'-triphosphate (FUTP) into RNA interferes with RNA processing, stability, and function. patsnap.comnih.gov The fact that the related analog 4-thiouracil (B160184) is readily incorporated into RNA for metabolic labeling studies suggests that the 4-thio group is tolerated by RNA polymerases. nih.govnih.gov

Mechanisms of Cellular Resistance in Vitro/preclinical Models

Alterations in Target Enzyme Expression and Affinity

The primary cellular target of 5-Fluoro-4-thio-2'-deoxyuridylate is the enzyme thymidylate synthase (TS). Consequently, changes in the expression level or the structure of this enzyme are major contributors to cellular resistance.

A well-established mechanism of resistance to fluoropyrimidines, including the active metabolite of 5-fluorouracil (B62378) (5-FU), is the overexpression or induction of thymidylate synthase (TS). nih.gov Since this compound functions as a direct inhibitor of TS, an increase in the cellular concentration of the enzyme can overcome the inhibitory effect of the drug. nih.govmdpi.com When TS levels are elevated, a higher concentration of the inhibitor is required to achieve the same level of enzyme inactivation and subsequent depletion of deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis and repair. nih.gov

In various colon cancer cell lines, sensitivity to 5-FU has been directly related to the intrinsic levels of TS. nih.gov Furthermore, treatment with 5-FU itself can lead to a rapid two- to five-fold induction of TS levels in both cell culture and animal models. nih.gov This induction is a dynamic resistance mechanism where the cell responds to the enzymatic inhibition by increasing the synthesis of the target protein, thereby diluting the inhibitor's effect and restoring dTMP production. nih.gov This principle of resistance through target enzyme overexpression is directly applicable to this compound, as it competes for the same binding site on TS as the standard inhibitor, 5-FdUMP. mdpi.com

This compound acts as a slow-binding competitive inhibitor of thymidylate synthase (TS) from various mammalian tumor cell lines, including Ehrlich carcinoma, L1210 leukemia, and CCRF-CEM cells. mdpi.com Its efficacy is contingent on its ability to bind tightly to the nucleotide-binding site of the enzyme. However, its binding affinity has been shown to be lower than that of its close analogue, 5-fluoro-2'-deoxyuridylate (5-FdUMP). mdpi.com

Studies comparing the two nucleotides revealed that the inhibition constant (Kᵢ) for this compound is an order of magnitude higher than that for 5-FdUMP. mdpi.com This indicates a weaker binding affinity for the thio-analogue. The reduced affinity implies that a higher intracellular concentration of this compound is necessary to achieve a level of TS inhibition comparable to that of 5-FdUMP. Consequently, tumor cells with TS enzymes that have an inherently lower affinity for this analogue, or that acquire mutations in the binding site, would exhibit a resistant phenotype. The interaction is also pH-dependent, with maximal enzyme inactivation occurring at a lower pH (6.0) for the thio-analogue compared to 5-FdUMP (7.0), suggesting the protonation state of the N(3)-H group on the pyrimidine (B1678525) ring is crucial for binding. mdpi.com

Table 1: Comparative Inhibition of Thymidylate Synthase

| Compound | Inhibition Type | Relative Kᵢ Value | Optimal pH for Inactivation | Source |

|---|---|---|---|---|

| This compound | Slow-binding competitive | ~10x higher than 5-FdUMP | 6.0 | mdpi.com |

| 5-Fluoro-2'-deoxyuridylate (5-FdUMP) | Slow-binding competitive | Baseline | 7.0 | mdpi.com |

Impaired Intracellular Transport

For this compound to exert its cytotoxic effect, its precursor nucleoside, 5-fluoro-4-thio-2'-deoxyuridine, must first enter the cell. This process is mediated by specific membrane proteins known as nucleoside transporters. nih.gov The human genome encodes two major families of nucleoside transporters: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). nih.gov

Fluoropyrimidines like 5-fluorouracil and related nucleoside analogues are known substrates for these transporters, particularly the ENTs (e.g., ENT1 and ENT2). nih.gov Resistance to these drugs can arise from the reduced expression or impaired function of these transporters, which limits the intracellular accumulation of the drug. For instance, studies with 5-fluorouracil have suggested the involvement of ENT2 in its cellular uptake. nih.gov Therefore, a key mechanism of resistance to this compound in preclinical models would be the downregulation of the specific ENT(s) responsible for the influx of its parent nucleoside, thereby preventing it from reaching its intracellular target, thymidylate synthase.

Modifications in Activating or Catabolizing Enzyme Activities

The conversion of the precursor nucleoside into the active inhibitor, this compound, is a critical step that depends on the activity of intracellular enzymes. Similarly, other enzymes can catabolize and inactivate these compounds. Alterations in the activity of these enzymes are a pivotal mechanism of drug resistance.

The primary pathway for the activation of 5-fluoro-4-thio-2'-deoxyuridine to its active monophosphate form is phosphorylation, a reaction catalyzed by thymidine (B127349) kinase (TK). nih.govmdpi.com A deficiency in TK activity can therefore lead to resistance by preventing this crucial activation step. If the precursor nucleoside is not phosphorylated, it cannot inhibit thymidylate synthase.

Alternative metabolic pathways can also lead to the formation of the active inhibitor, 5-fluoro-2'-deoxyuridylate, from different precursors. One such precursor is 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd). mdpi.com The metabolism of FdCyd highlights the importance of deaminase enzymes in both activating and catabolizing fluoropyrimidines.

Two primary pathways for the conversion of FdCyd have been identified in S-49 mutant cell lines: mdpi.com

Deoxycytidine Kinase/Deoxycytidylate Deaminase Pathway: FdCyd is first phosphorylated by deoxycytidine kinase to its monophosphate form, which is then converted by deoxycytidylate deaminase into 5-fluoro-2'-deoxyuridylate (the TS inhibitor).

Cytidine (B196190) Deaminase/Thymidine Kinase Pathway: FdCyd is first deaminated by cytidine deaminase to form 5-fluoro-2'-deoxyuridine (B1346552). This intermediate is then phosphorylated by thymidine kinase to yield the active inhibitor. mdpi.com

Table 2: Metabolic Activation Pathways of 5-Fluoro-2'-deoxycytidine (FdCyd)

| Pathway | Step 1 Enzyme | Intermediate | Step 2 Enzyme | Final Active Product | Source |

|---|---|---|---|---|---|

| 1 | Deoxycytidine Kinase | FdCyd-monophosphate | Deoxycytidylate Deaminase | 5-Fluoro-2'-deoxyuridylate | mdpi.com |

| 2 | Cytidine Deaminase | 5-Fluoro-2'-deoxyuridine | Thymidine Kinase | 5-Fluoro-2'-deoxyuridylate | mdpi.com |

Resistance can emerge from alterations in these pathways. High levels of cytidine deaminase can lead to increased catabolism of FdCyd, potentially shunting it away from the desired activation pathway. mdpi.com Conversely, a deficiency in deoxycytidylate deaminase would block the first pathway, making the cell reliant on the second. The balance of these enzymatic activities is therefore crucial in determining the ultimate intracellular concentration of the active TS inhibitor and, consequently, the cell's sensitivity or resistance. mdpi.comnih.gov

Bypass Strategies and Novel Analogues for Resistant Models

Mechanisms of cellular resistance to antimetabolites like this compound often involve alterations in the target enzyme, thymidylate synthase (TS), or in the metabolic pathways that activate or degrade the drug. In response, researchers in preclinical settings have explored various bypass strategies. These approaches primarily focus on the rational design of novel analogues that can either evade these resistance mechanisms or employ entirely different mechanisms of cytotoxicity.

One of the key resistance mechanisms to fluoropyrimidine-based drugs is the development of mutations in thymidylate synthase, particularly in conserved regions like the Arg50-loop, which is crucial for binding the pyrimidine substrate. nih.gov Such mutations can decrease the binding affinity of the inhibitor, rendering it less effective. nih.gov Furthermore, elevated levels of dUMP, the natural substrate of TS, can outcompete the inhibitory analogue, and a rapid recovery of TS activity following initial inhibition can also contribute to drug resistance in tumor cells.

To circumvent these challenges, novel analogues of fluorinated pyrimidines have been synthesized and evaluated in resistant preclinical models. These analogues often feature modifications to the pyrimidine base or the sugar moiety, designed to enhance their interaction with the target enzyme, resist enzymatic degradation, or even acquire new mechanisms of action.

A significant area of investigation has been the modification of the sugar ring of fluorinated nucleosides. For instance, the synthesis of 4'-thio-5-fluorouridine, where the oxygen atom in the ribofuranose ring is replaced by sulfur, has yielded compounds with potent activity against cell lines resistant to 5-fluorouracil (5-FU). The α and β anomers of 4'-thio-5-fluorouridine demonstrated significant growth inhibition of leukemia L1210 cells and were particularly effective against strains of S. faecium that were resistant to high concentrations of 5-FU and 5-fluorouridine (B13573). nih.gov This suggests that altering the sugar conformation can be a successful strategy to overcome established resistance to the parent compounds. nih.gov

Another innovative bypass strategy involves the development of analogues that can be activated by external stimuli, such as light. The novel nucleoside 5-iodo-4-thio-2′-deoxyuridine has been synthesized and shown to be a potent photosensitizer. researchgate.net While minimally toxic on its own, its cytotoxicity is dramatically enhanced upon exposure to low doses of UVA radiation. researchgate.net This approach offers a promising route to selectively target and eliminate proliferating cancer cells, bypassing traditional resistance mechanisms related to TS inhibition by introducing a light-activated mechanism of cell killing. researchgate.net

Structural analyses of how modifications to the pyrimidine ring affect interaction with TS have also guided the design of new analogues. It has been noted that 4-thio substitution in 5-fluoro-2'-deoxyuridylate (FdUMP) can lead to a weaker interaction with TS due to the reduced proton acceptor capability of the 4-thio group and the increased acidity of the N(3)-H moiety, impairing the hydrogen bond network within the enzyme's active site. nih.gov This understanding of the structure-activity relationship is critical for designing more effective inhibitors.

Furthermore, broader strategies to overcome fluoropyrimidine resistance include the development of 5'-substituted analogues of FdUMP. nih.gov The rationale behind this approach is to create compounds that are potent TS inhibitors but are poor substrates for further metabolic conversion, which can lead to toxicity. nih.gov By imposing conformational restrictions through substitution at the 5'-carbon, these analogues are designed to be more specific for TS, thereby "bypassing" the metabolic pathways that contribute to off-target effects and resistance. nih.gov

The table below summarizes the activity of selected novel analogues in preclinical models, highlighting their potential to overcome resistance.

| Compound/Analogue | Cell Line/Model | Activity/Finding | Reference |

| α-anomer of 4'-thio-5-fluorouridine | Leukemia L1210 | Growth inhibition at 4 x 10⁻⁷ M | nih.gov |

| β-anomer of 4'-thio-5-fluorouridine | Leukemia L1210 | Growth inhibition at 2 x 10⁻⁷ M | nih.gov |

| 4'-thio-5-fluorouridine | S. faecium (5-FU resistant) | Marked activity against resistant strains | nih.gov |

| 5-iodo-4-thio-2′-deoxyuridine | Human tumour cells | Cytotoxicity substantially enhanced by low-dose UVA radiation | researchgate.net |

These findings from in vitro and preclinical models underscore the ongoing efforts to outmaneuver cellular resistance to fluoropyrimidine-based chemotherapeutics through intelligent drug design and the exploration of novel therapeutic modalities.

Advanced Research Methodologies and Analytical Techniques

Enzymatic Assays for Inhibition Kinetics and Activity

Enzymatic assays are fundamental in characterizing the inhibitory properties of 5-Fluoro-4-thio-2'-deoxyuridylate, particularly against its primary target, thymidylate synthase (TS). Through kinetic studies, researchers can determine the nature and potency of the inhibition.

Detailed Research Findings: Studies have shown that this compound acts as a slow-binding competitive inhibitor of thymidylate synthase isolated from various mammalian tumor cell lines, including Ehrlich carcinoma, L1210, and CCRF-CEM. nih.gov The term "slow-binding" indicates that the inhibitor forms an initial complex with the enzyme, which then slowly converts to a more tightly bound state. As a competitive inhibitor, it vies with the enzyme's natural substrate, dUMP, for the active site.

The inhibitory constant (Kᵢ), a measure of the inhibitor's potency, was found to be an order of magnitude higher for this compound compared to its well-known counterpart, 5-fluoro-2'-deoxyuridylate (FdUMP), indicating a comparatively lower affinity for the enzyme. nih.gov Furthermore, the inhibitory activity is pH-dependent. The inactivation of thymidylate synthase by this compound increases as the pH is lowered from 8.0 to 6.0, with maximum inactivation observed at pH 6.0. nih.gov This pH profile suggests the importance of the protonation state of the N(3)-H group on the pyrimidine (B1678525) ring for effective binding and inhibition, highlighting its role as a hydrogen bond donor in the enzyme-inhibitor complex. nih.gov

Spectroscopic and Structural Biology Techniques

Spectroscopic and structural methods provide high-resolution insights into the physical and structural basis of the inhibitor's interaction with its target enzyme.

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including complex arrangements of enzymes bound to their inhibitors. While a specific crystal structure for a this compound-enzyme complex is not widely available in public databases, the extensive crystallographic work on the closely related inhibitor, 5-fluoro-2'-deoxyuridylate (FdUMP), provides a critical framework for understanding these interactions.

Detailed Research Findings: Crystal structures of thymidylate synthase in a ternary complex with FdUMP and the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate) have been resolved. raineslab.comescholarship.org These structures reveal that FdUMP acts as a mechanism-based inhibitor, forming a stable, covalent bond with the enzyme. escholarship.orgproteopedia.org Specifically, a nucleophilic cysteine residue within the enzyme's active site attacks the C6 position of the FdUMP pyrimidine ring. raineslab.com This event, coupled with the binding of the cofactor, locks the enzyme in an inactive conformation, effectively halting the catalytic cycle. proteopedia.org The fluorine atom at the C5 position is key to this mechanism; it prevents the reaction from proceeding to completion, thus trapping the covalent intermediate. escholarship.org These crystallographic studies are indispensable for visualizing the precise molecular interactions—such as hydrogen bonds and covalent linkages—that define the inhibitor's mechanism of action and for guiding the design of new, potentially more potent, analogs. acs.org

Ultraviolet (UV) spectroscopy measures the absorption of UV light by molecules and is a valuable tool for studying pyrimidine analogs and their enzymatic reactions. Different pyrimidine derivatives possess distinct absorption spectra, which can be monitored to follow reactions or confirm structural characteristics.

Detailed Research Findings: The substitution of the oxygen atom at the C4 position of the pyrimidine ring with a sulfur atom significantly alters the molecule's UV absorption properties. While typical deoxyuridines have an absorption maximum around 260-270 nm, 4-thio-derivatives like this compound exhibit a characteristic and strong absorption at a much longer wavelength, typically around 330-340 nm. mdpi.com This distinct spectral shift allows for specific monitoring of 4-thionated pyrimidines.

Furthermore, UV spectroscopy can be used to monitor the formation of the covalent complex between the inhibitor and thymidylate synthase. Upon the reaction of FdUMP with the enzyme in the presence of its cofactor, a rapid decrease in absorbance is observed at 269 nm, the absorption maximum for the FdUMP pyrimidine chromophore. nih.govpnas.org This loss of absorbance indicates the saturation of the C5-C6 double bond of the pyrimidine ring, which is consistent with the formation of a covalent adduct at the C6 position, as confirmed by X-ray crystallography. pnas.org

High-Sensitivity Quantification Methods for Intracellular Metabolites

To understand the pharmacological effects of a compound, it is crucial to measure its concentration and that of its metabolites within cells. High-sensitivity analytical methods are required to detect the often low levels of these intracellular species.

Competitive ligand binding assays are a highly sensitive class of immunoassays used to quantify a target molecule. These assays rely on the competition between a labeled and an unlabeled ligand for a limited number of binding sites on a specific binding partner, such as an antibody or an enzyme.

Detailed Research Findings: A competitive binding radioassay has been developed for the quantification of fluoropyrimidine nucleotides like FdUMP, which can be adapted for its 4-thio analog. nih.govnih.gov In this method, thymidylate synthase, the target enzyme, serves as the specific binding protein. nih.gov The assay involves incubating a cell extract containing the unlabeled FdUMP with a known amount of radiolabeled FdUMP and a limited amount of thymidylate synthase. The unlabeled FdUMP from the sample competes with the radiolabeled FdUMP for binding to the enzyme. After reaching equilibrium, the enzyme-bound complex is separated from the free ligand, often by precipitation. nih.gov The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled FdUMP in the sample. This technique is exceptionally sensitive, capable of detecting FdUMP levels as low as 50 pg/ml, making it suitable for measuring intracellular metabolite concentrations in biological samples. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capabilities of tandem mass spectrometry. It is the gold standard for quantifying small molecules in complex biological matrices.

Detailed Research Findings: LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of 5-fluorouracil (B62378) and its various intracellular nucleotide metabolites, including FdUMP. uu.nlnih.gov These methods typically involve several key steps. First, intracellular metabolites are extracted from cells, often by protein precipitation using methanol. uu.nl The extract is then injected into a liquid chromatograph. Separation is often achieved using columns designed for polar molecules, such as porous graphitic carbon or hydrophilic interaction liquid chromatography (HILIC) columns. nih.govchromatographyonline.com Following separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte, a mode known as multiple reaction monitoring (MRM), which provides exceptional specificity and sensitivity. These assays have been validated over concentration ranges relevant to cellular pharmacology and have demonstrated high accuracy and precision. nih.gov

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry provides powerful tools to investigate the properties and interactions of molecules like this compound at an atomic level. These methods complement experimental research by offering insights into electronic structure, molecular interactions, and binding thermodynamics, which are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

Ab Initio Quantum Mechanical Calculations

Ab initio quantum mechanical calculations are employed to study the electronic structure and properties of molecules from first principles, without reliance on empirical parameters. While specific ab initio studies focusing exclusively on this compound are not extensively documented in the available literature, this methodology has been applied to closely related halogenated thionucleosides. For instance, quantum chemical calculations have been used to support experimental findings on compounds like 5-iodo-4-thio-2′-deoxyuridine. mdpi.commostwiedzy.pl These calculations help in understanding phenomena such as dissociative electron attachment (DEA), where low-energy electrons can induce bond cleavage. mostwiedzy.pl

Such computational approaches can determine the threshold energies for the formation of various anions and map out reaction pathways. mostwiedzy.pl For related molecules, these calculations have shown that low-energy electrons can effectively lead to decomposition, often resulting in the cleavage of the halogen-carbon bond, creating a reactive radical. mostwiedzy.pl This type of analysis is critical for understanding the potential of such compounds as radiosensitizers in cancer therapy, a mechanism that relies on DNA damage initiated by radiation-induced electrons. mdpi.commostwiedzy.pl

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein target. For this compound, the primary target is thymidylate synthase (TS). nih.gov Docking studies are instrumental in visualizing how this inhibitor fits into the active site of TS.

The process involves:

Preparation of Structures : High-resolution 3D structures of the enzyme (TS) and the ligand (this compound) are obtained, often from crystallographic data or generated through homology modeling.

Energy Minimization : The 3D structures of the ligand and its analogues are subjected to energy minimization using molecular mechanics force fields to obtain their most stable conformations. nih.gov

Docking Simulation : The ligand is then computationally "docked" into the active site of the protein. The simulation explores various possible binding poses and scores them based on factors like intermolecular forces, shape complementarity, and binding energy. nih.gov

Studies on the parent compound, 5-fluorodeoxyuridylate (FdUMP), and other analogues have identified key amino acid residues within the TS active site that are crucial for binding. nih.gov These interactions typically involve hydrogen bonds and other non-covalent forces. nih.gov For example, research on 5-FU analogues highlighted the importance of residues such as Arginine (Arg) and Serine (Ser) in the active site for stable binding. nih.gov Such studies allow for a comparison of binding modes between different inhibitors and help explain differences in their inhibitory potency.

Free Energy of Binding Calculations

Determining the thermodynamics and kinetics of inhibitor binding is essential for understanding its efficacy. Free energy of binding calculations quantify the affinity of a ligand for its target. The interaction between the related inhibitor 5-fluorodeoxyuridylate (FdUMP) and thymidylate synthase (TS) has been studied in detail to determine these parameters. raineslab.comnih.gov

The binding process is often complex, involving an initial noncovalent association followed by a covalent bond formation. raineslab.comcolorado.edu The interaction of TS with FdUMP and the cofactor 5,10-methylenetetrahydrofolate (CH₂-H₄folate) proceeds through an ordered mechanism to form a stable ternary complex. raineslab.comnih.gov

Kinetic and thermodynamic parameters for the formation of the covalent complex between FdUMP and TS have been calculated using methods like semi-rapid quench kinetics at various temperatures. raineslab.comcolorado.edu These studies provide values for activation energy (Ea), Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). nih.govcolorado.edu For the conversion of the noncovalent FdUMP-TS-CH₂-H₄folate complex to the covalent adduct, the activation energy has been determined to be approximately 20 kcal/mol. nih.govcolorado.edu These calculations provide a quantitative measure of the energy barriers and the stability of the resulting complex, which is fundamental to its function as a "suicide inhibitor". wikipedia.org

| Parameter | Value | Description |

|---|---|---|

| Rate of Covalent Complex Formation (25 °C) | ~0.6 s⁻¹ | The rate at which the noncovalent ternary complex converts to the covalent form. nih.govcolorado.edu |

| Activation Energy (Ea) | 20 kcal/mol | The minimum energy required for the formation of the covalent complex. nih.govcolorado.edu |

| Gibbs Free Energy of Activation (ΔG‡) | 17.9 kcal/mol | The change in free energy associated with the transition state. nih.govcolorado.edu |

| Enthalpy of Activation (ΔH‡) | 19.3 kcal/mol | The change in enthalpy for reaching the transition state. nih.govcolorado.edu |